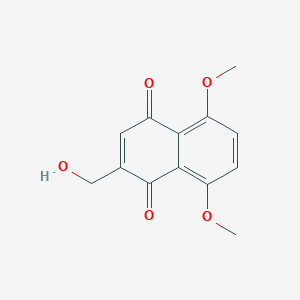
1,4-Naphthalenedione, 2-(hydroxymethyl)-5,8-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 2-(hydroxymethyl)-5,8-dimethoxy- is a chemical compound with the molecular formula C12H12O5 It is a derivative of naphthoquinone, characterized by the presence of hydroxymethyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Naphthalenedione, 2-(hydroxymethyl)-5,8-dimethoxy- typically involves the reaction of naphthoquinone derivatives with appropriate reagents to introduce the hydroxymethyl and methoxy groups. One common method involves the use of formaldehyde and methanol in the presence of a catalyst to achieve the desired substitution on the naphthoquinone core.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1,4-Naphthalenedione, 2-(hydroxymethyl)-5,8-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The naphthoquinone core can be reduced to form hydroquinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinone derivatives.
Scientific Research Applications
1,4-Naphthalenedione, 2-(hydroxymethyl)-5,8-dimethoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-(hydroxymethyl)-5,8-dimethoxy- involves its interaction with various molecular targets and pathways. The compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1,4-Naphthoquinone: A parent compound with similar redox properties but lacking the hydroxymethyl and methoxy groups.
Menadione (Vitamin K3): A synthetic naphthoquinone with a methyl group at the 2-position, known for its role in blood clotting.
2-Hydroxy-1,4-naphthoquinone: Another derivative with a hydroxyl group, studied for its biological activities.
Uniqueness: 1,4-Naphthalenedione, 2-(hydroxymethyl)-5,8-dimethoxy- is unique due to the presence of both hydroxymethyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for diverse applications compared to its simpler counterparts.
Properties
CAS No. |
103547-37-1 |
|---|---|
Molecular Formula |
C13H12O5 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5,8-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C13H12O5/c1-17-9-3-4-10(18-2)12-11(9)8(15)5-7(6-14)13(12)16/h3-5,14H,6H2,1-2H3 |
InChI Key |
REIFVXGCKAOOBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=O)C=C(C(=O)C2=C(C=C1)OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















